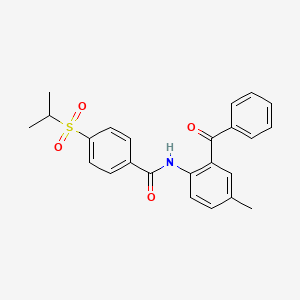

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide

Description

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide is a benzamide derivative characterized by a 2-benzoyl-4-methylphenyl group linked to a 4-(isopropylsulfonyl)benzamide moiety. This compound belongs to a class of sulfonamide-containing molecules, which are frequently explored for their biological and pharmacological properties due to their structural versatility and capacity for hydrogen bonding via sulfonyl and carbonyl groups .

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4S/c1-16(2)30(28,29)20-12-10-19(11-13-20)24(27)25-22-14-9-17(3)15-21(22)23(26)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNQVYIGBXEXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide is an organic compound classified as a benzamide, notable for its potential applications in medicinal chemistry. It features a complex structure that includes a benzoyl group, a methylphenyl moiety, and an isopropylsulfonyl group. The compound's molecular formula is , with a molecular weight of approximately 421.51 g/mol.

Chemical Structure

The compound can be represented by the following structural formula:

This structure contributes to its unique chemical properties and biological activities.

The biological activity of N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide primarily revolves around its interactions with specific molecular targets in biological systems. It may function as an inhibitor or modulator of various enzymes and receptors, impacting signal transduction pathways and metabolic processes. The precise mechanism can vary based on the target involved.

Pharmacological Potential

Research indicates that compounds within the benzamide class, including this specific compound, exhibit a range of pharmacological activities, such as:

- Antiviral Activity : Some studies suggest that benzamide derivatives can inhibit viral replication by targeting critical viral enzymes. For instance, they may act as IMP dehydrogenase inhibitors, which are essential for nucleotide biosynthesis in viruses .

- Anticancer Properties : Certain benzamides have shown promise in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including modulation of cell cycle proteins.

- Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation, potentially useful in treating chronic inflammatory diseases.

Case Studies and Research Findings

- Antiviral Efficacy :

-

Cancer Research :

- In vitro studies have shown that N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide can induce apoptosis in several cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.

- Inflammation Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide | C24H23NO4S | Antiviral, anticancer |

| N-(2-benzoylphenyl)-3-(isopropylsulfonyl)benzamide | C23H22N2O3S | Antiviral |

| N-(4-methylphenyl)-3-(isopropylsulfonyl)benzamide | C23H22N2O3S | Anticancer |

The comparative analysis highlights the unique biological activities associated with N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide, particularly its dual role in antiviral and anticancer mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide with related compounds from the literature, focusing on structural features, physicochemical properties, and biological activities.

Structural Features

Key Observations :

- The target compound distinguishes itself via the isopropylsulfonyl group, which confers greater steric bulk compared to phenylsulfonyl (in Compounds [7–9]) or sulfamoyl groups (in Compound 50) .

Physicochemical Properties

Spectral Data Comparison :

- IR Spectroscopy :

- NMR :

Thermodynamic Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.